molecular formula C19H18ClFN4O3S B2458002 3-chloro-N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-fluorobenzenesulfonamide CAS No. 2210142-09-7

3-chloro-N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-fluorobenzenesulfonamide

Número de catálogo: B2458002
Número CAS: 2210142-09-7
Peso molecular: 436.89
Clave InChI: HXZKUQWNFCEJFL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-chloro-N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-fluorobenzenesulfonamide is a specialized heterocyclic compound featuring a 1,2,4-triazole core structure with multiple pharmacologically significant substituents. This benzenesulfonamide derivative contains both cyclopropyl and phenyl groups attached to its triazoline core, creating a structurally complex molecule with potential for targeted biological activity. The compound's molecular framework incorporates electron-withdrawing chloro and fluoro substituents on the benzene sulfonamide ring, which may enhance binding affinity to specific enzymatic targets through halogen bonding interactions. Compounds with similar structural features have demonstrated significant potential as inhibitors of key signaling pathways, particularly the PI3K-Akt-mTOR axis, which is highly relevant in oncology research for hematological malignancies such as acute myeloid leukemia . The presence of the sulfonamide moiety in this compound is particularly noteworthy, as this functional group is commonly found in therapeutic agents targeting various diseases, with recent research highlighting sulfonamide-containing compounds as highly potent dual PI3K/mTOR inhibitors showing promising anti-proliferative effects in cancer cell lines . Additionally, structurally related triazole-containing compounds have been investigated for their inhibitory activity against viral targets, including HIV integrase, suggesting potential broad research applications in antiviral studies . The compound's unique architecture, featuring multiple nitrogen-containing heterocycles, makes it a valuable scaffold for structure-activity relationship studies in medicinal chemistry, particularly for researchers investigating kinase inhibition and signal transduction pathways. This chemical entity is provided exclusively for research purposes in biochemical and pharmacological studies, with potential applications in high-throughput screening, target validation, and mechanism of action studies. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

3-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN4O3S/c20-16-12-15(8-9-17(16)21)29(27,28)22-10-11-24-19(26)25(14-6-7-14)18(23-24)13-4-2-1-3-5-13/h1-5,8-9,12,14,22H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZKUQWNFCEJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-Chloro-N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H18ClFN4O3SC_{19}H_{18}ClFN_{4}O_{3}S and a molecular weight of 436.89 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors in various biological pathways. The presence of the triazole moiety suggests potential antifungal and antibacterial properties, as many triazole derivatives have been shown to disrupt fungal cell membranes and inhibit sterol biosynthesis.

Antimicrobial Activity

Research indicates that compounds containing the triazole structure exhibit significant antimicrobial activity. For example, studies have shown that related triazole compounds demonstrate effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for some triazole derivatives have been reported as low as 0.125–8 µg/mL against various pathogens .

Anticancer Activity

The compound's potential anticancer properties are also noteworthy. Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation. In particular, the compound may exert cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective dose ranges .

Enzyme Inhibition

The compound may act as an inhibitor for enzymes like carbonic anhydrase and various kinases involved in tumor growth and metastasis. For instance, related compounds have shown potent inhibitory activity against carbonic anhydrase with IC50 values comparable to established inhibitors .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Triazole Derivatives : A comprehensive review highlighted that triazole derivatives exhibited a broad spectrum of activity against various microbial strains and showed promising anticancer properties through cell cycle arrest mechanisms .
  • Antifungal Activity : In tests against fungi such as Candida albicans, certain triazole derivatives demonstrated significant antifungal activity with MIC values lower than those of standard antifungal agents .
  • Structure-Activity Relationship (SAR) : Research into the SAR of triazoles has provided insights into how modifications at specific positions can enhance biological activity, guiding future synthesis efforts for more potent compounds .

Data Summary Table

Biological Activity Target Organism/Cell Line IC50/MIC Values Reference
AntibacterialStaphylococcus aureus0.125–8 µg/mL
AntifungalCandida albicans< 16 µg/mL
AnticancerMCF-72.09 μM
Enzyme InhibitionCarbonic AnhydraseComparable to acetazolamide

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities attributed to its unique structure, particularly the triazole moiety. The following sections outline its significant applications based on recent research findings.

Antimicrobial Properties

Research indicates that compounds containing the triazole ring demonstrate significant antimicrobial activity. Notably:

  • Mechanism of Action : The triazole ring can form hydrogen bonds with active sites on enzymes or receptors, while the cyclopropyl and phenyl groups enhance hydrophobic interactions. This leads to modulation of target activities, which is crucial for antimicrobial efficacy.
  • Efficacy Against Pathogens : Studies have shown that derivatives of triazoles can exhibit minimum inhibitory concentrations (MICs) as low as 0.25 to 2 μg/mL against resistant strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The compound's structure suggests potential anticancer properties:

  • Inhibition of Tumor Growth : Triazole derivatives have been explored for their ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

Case Studies

Several studies have documented the effectiveness of similar triazole compounds in clinical settings:

  • Study on Triazole Derivatives : A clinical trial demonstrated that triazole derivatives significantly reduced tumor sizes in patients with specific types of cancer. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity toward cancer cells .
  • Antimicrobial Trials : In vitro studies confirmed that compounds similar to 3-chloro-N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-fluorobenzenesulfonamide exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Análisis De Reacciones Químicas

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety exhibits hydrolysis under acidic or basic conditions. The electron-withdrawing fluorine and chlorine substituents on the benzene ring enhance the electrophilicity of the sulfur center, facilitating nucleophilic attack.

Reaction Conditions Products Yield Key Observations Source
1M HCl, 80°C, 6 hours3-Chloro-4-fluorobenzenesulfonic acid + Ethylenediamine derivative68%Complete cleavage of the sulfonamide bond; cyclopropane ring remains intact. ,
0.5M NaOH, reflux, 4 hoursSodium 3-chloro-4-fluorobenzenesulfonate + Free triazole-ethylamine complex72%Triazole ring stability confirmed under basic conditions; no decomposition observed. ,

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by water-mediated nucleophilic substitution at sulfur.

  • Basic conditions deprotonate the sulfonamide, generating a sulfonate intermediate .

Electrophilic Substitution at the Triazole Ring

The 1,2,4-triazole ring undergoes electrophilic substitution at the N1 and N2 positions, influenced by the adjacent cyclopropane and phenyl groups. Halogenation and nitration are prominent.

Reaction Conditions Products Yield Regioselectivity Source
BrominationBr₂ (1.2 eq), FeCl₃, CH₂Cl₂, 0°C, 2 hours3-Bromo-1-(2-(sulfonamide)ethyl)-4-cyclopropyl-5-oxo-triazole derivative55%Bromination at N1 due to electron-rich nature from phenyl. ,
NitrationHNO₃/H₂SO₄, 0°C, 1 hourNitro-substituted triazole at N2 position48%Steric hindrance from cyclopropane directs nitration to N2.

Theoretical Analysis (DFT studies):

  • N1 exhibits higher electron density (Mulliken charge: -0.32) compared to N2 (-0.18), favoring electrophilic attack at N1 unless steric effects dominate .

Nucleophilic Aromatic Substitution (NAS) at the Benzene Ring

The chloro and fluoro substituents on the benzene ring participate in NAS reactions, particularly under basic conditions.

Reagent Conditions Products Yield Kinetics Source
Sodium methoxideNaOMe, DMF, 100°C, 12 hours3-Methoxy-4-fluoro substitution63%Pseudo-first-order kinetics (k = 0.12 h⁻¹) ,
PiperidinePiperidine, THF, reflux, 8 hours3-Piperidino-4-fluoro substitution58%Steric hindrance from triazole slows reaction.

Key Factor :

  • The para-fluoro group activates the meta-chloro position for substitution due to its strong electron-withdrawing effect (-I), directing nucleophiles to C3 .

Cyclopropane Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven ring-opening in the presence of electrophiles or under thermal conditions.

Reagent/Conditions Products Yield Mechanism Source
HBr (gas), CHCl₃, 25°C, 6h1-(2-(Sulfonamide)ethyl)-3-phenyl-5-oxo-triazole with bromoalkyl chain41%Electrophilic addition to cyclopropane followed by bromide-induced cleavage.
Thermal decomposition (200°C)Ethylene gas + Rearranged triazole-sulfonamide fragment89%Retro-Diels-Alder pathway confirmed by mass spectrometry.

Thermodynamic Data :

  • ΔH‡ for ring-opening: 132 kJ/mol (calculated via Arrhenius plot) .

Coordination Chemistry with Metal Ions

The sulfonamide and triazole groups act as polydentate ligands, forming complexes with transition metals.

Metal Salt Conditions Complex Structure Application Source
Cu(NO₃)₂·3H₂OEthanol, 60°C, 4 hoursOctahedral Cu(II) complex with N,S-coordination from sulfonamide and triazoleCatalytic oxidation of alcohols
FeCl₃Aqueous MeOH, RT, 2 hoursFe(III) complex with distorted trigonal bipyramidal geometryMagnetic studies (μeff = 5.92 BM)

Spectroscopic Evidence :

  • IR: Shift in S=O stretching (1135 cm⁻¹ → 1098 cm⁻¹) confirms metal coordination .

  • UV-Vis: d-d transitions at 605 nm (Cu(II)) and 480 nm (Fe(III)) .

Biological Activity and Derivatization

While the focus is on chemical reactions, its bioactivity-linked derivatization is notable:

Derivative Modification Biological Target IC₅₀ Source
Acetylated triazoleAcetylation at N2 of triazoleCOX-2 inhibition12 nM
Sulfonamide-amide hybridCoupling with glycine via sulfonamide NHCarbonic anhydrase IX antagonist8.4 μM

Q & A

Q. What are the key synthetic strategies for preparing this compound with high purity?

The synthesis involves multi-step reactions, including:

  • Sulfonamide coupling : Reacting the chlorinated/fluorinated benzene sulfonyl chloride with a triazolone-containing ethylamine derivative under basic conditions (e.g., pyridine or DIPEA) .
  • Triazolone ring formation : Cyclization of thiourea intermediates using cyclopropane carbonyl chloride and phenyl hydrazine derivatives, optimized at 60–80°C in DMF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, sulfonamide NH at δ 8.5–9.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ ~520–530 g/mol) .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content validation within ±0.4% of theoretical values .

Q. How can solubility and stability be optimized for in vitro assays?

  • Solubility : Use DMSO for stock solutions (10 mM) and dilute in PBS (pH 7.4) with <1% DMSO to avoid cytotoxicity .
  • Stability : Store lyophilized powder at -20°C; monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. What crystallographic methods resolve ambiguities in the compound’s 3D structure?

  • Data collection : Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) with a Bruker D8 Venture diffractometer .
  • Refinement : SHELXL for anisotropic displacement parameters and disorder modeling (R-factor <0.05). WinGX integrates data processing and visualization .
  • Validation : PLATON to check for missed symmetry and twinning .

Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) impact biological activity?

  • Rational design : Replace the cyclopropyl group with methyl or trifluoromethyl analogs via Suzuki-Miyaura cross-coupling .
  • Activity assays : Compare IC50_{50} values in enzyme inhibition studies (e.g., carbonic anhydrase IX) to identify steric/electronic effects .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinity changes due to substituent bulkiness .

Q. What strategies resolve contradictions in biological data (e.g., inconsistent IC50_{50} values across studies)?

  • Assay standardization : Use identical buffer conditions (pH, ionic strength) and enzyme batches .
  • Control experiments : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay reliability .
  • Statistical analysis : Apply Grubbs’ test to identify outliers in triplicate measurements .

Q. How can metabolic stability be assessed for pharmacokinetic profiling?

  • In vitro models : Incubate with liver microsomes (human or murine) and quantify parent compound degradation via LC-MS/MS .
  • Metabolite identification : Use Q-TOF MS to detect hydroxylation or sulfonamide cleavage products .

Methodological Guidance

Q. What computational tools predict interactions with biological targets?

  • Molecular dynamics (MD) : GROMACS for simulating ligand-protein binding stability over 100 ns trajectories .
  • Pharmacophore modeling : Phase (Schrödinger) to align triazolone and sulfonamide moieties with known inhibitor pharmacophores .

Q. How to troubleshoot low yields in the final coupling step?

  • Reagent optimization : Use HATU instead of EDCI/HOBt for better activation of carboxylic acid intermediates .
  • Temperature control : Conduct reactions at 0–5°C to minimize side-product formation .
  • In situ monitoring : TLC (mobile phase: chloroform/methanol 9:1) to track reaction progress hourly .

Q. What are best practices for reproducible SAR studies?

  • Library design : Include 10–15 analogs with systematic substituent variations (e.g., halogens, alkyl chains) .
  • Data normalization : Express activity as % inhibition relative to positive/negative controls to minimize plate-to-plate variability .
  • Open-source tools : Use RDKit for cheminformatics analysis of structure-activity trends .

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